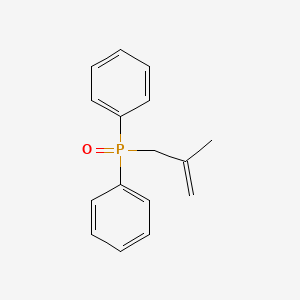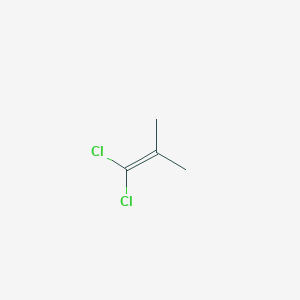
1-Propene, 1,1-dichloro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 1,1-dichloro-2-methyl- is an organic compound with the molecular formula C4H6Cl2 and a molecular weight of 124.996 g/mol . It is a chlorinated derivative of propene and is known for its reactivity due to the presence of chlorine atoms.
Vorbereitungsmethoden
1-Propene, 1,1-dichloro-2-methyl- can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylpropene (isobutene) under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure the selective formation of the desired product . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Propene, 1,1-dichloro-2-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The compound can undergo addition reactions with hydrogen halides or other electrophiles, resulting in the formation of more complex chlorinated compounds.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution and elimination reactions, and hydrogen chloride for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propene, 1,1-dichloro-2-methyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of polymers and resins.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research may explore its potential use in the development of pharmaceuticals, particularly those involving chlorinated intermediates.
Industry: It is utilized in the manufacture of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Propene, 1,1-dichloro-2-methyl- involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
1-Propene, 1,1-dichloro-2-methyl- can be compared with other similar compounds, such as:
1-Propene, 1-chloro-2-methyl-: This compound has one less chlorine atom and exhibits different reactivity and applications.
1,3-Dichloro-2-methyl-propene: This compound has chlorine atoms at different positions, leading to distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
28600-66-0 |
|---|---|
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.99 g/mol |
IUPAC-Name |
1,1-dichloro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h1-2H3 |
InChI-Schlüssel |
GSQMUEGXIDQJES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


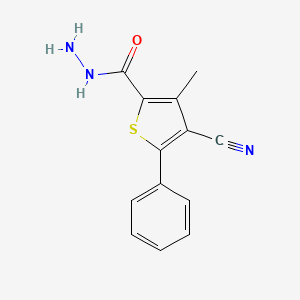
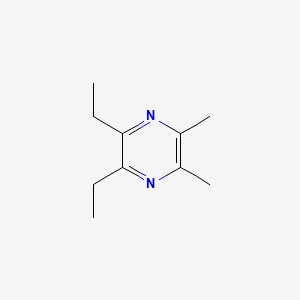
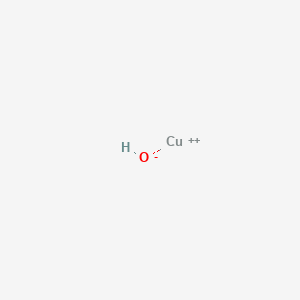
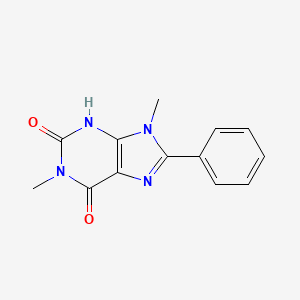

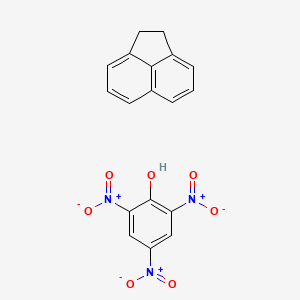

![5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B14156197.png)
![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
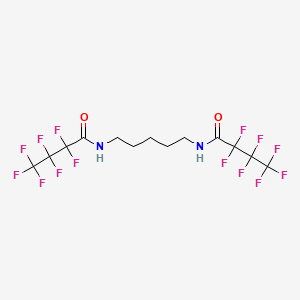
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
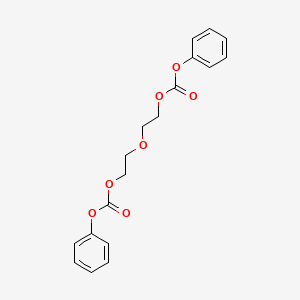
![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
